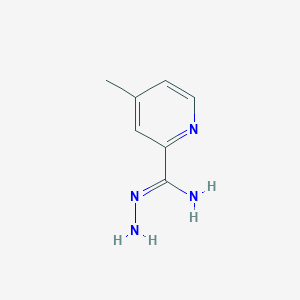
SodiumAescinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium aescinate is a sodium salt containing ester-bonded triterpenoid saponins. It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is derived from the mature, dried seeds of the Chestnut plant. Sodium aescinate exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation. Additionally, it has been found to enhance venous tension, thereby improving blood circulation and ameliorating brain function abnormalities .
準備方法
Synthetic Routes and Reaction Conditions: Sodium aescinate is typically synthesized through the extraction of aescin from the seeds of the Chestnut plant, followed by its conversion into the sodium salt form. The extraction process involves the use of solvents such as methanol or ethanol to isolate aescin, which is then purified through crystallization. The purified aescin is then reacted with sodium hydroxide to form sodium aescinate .
Industrial Production Methods: In industrial settings, sodium aescinate is produced using high-pressure homogenization techniques. This method involves the use of high-pressure equipment to create solid lipid nanoparticles containing sodium aescinate. The process ensures uniform particle size and even distribution of the compound, resulting in stable and effective formulations .
化学反応の分析
Types of Reactions: Sodium aescinate undergoes various chemical reactions, including:
Oxidation: Sodium aescinate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert sodium aescinate into its reduced forms.
Substitution: Sodium aescinate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sodium aescinate, each with distinct pharmacological properties .
科学的研究の応用
Sodium aescinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of triterpenoid saponins in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including oxidative stress and apoptosis.
Medicine: Widely used for its anti-inflammatory, anti-exudative, and venotonic properties.
作用機序
The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. Sodium aescinate achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. This inhibition leads to a reduction in inflammation and fluid exudation, thereby improving blood circulation and reducing swelling .
類似化合物との比較
Aescin: The parent compound from which sodium aescinate is derived.
Sodium escin: Another sodium salt of aescin with similar pharmacological properties.
Escin A, B, C, and D: Different forms of aescin with varying degrees of efficacy and safety profiles.
Uniqueness: Sodium aescinate is unique due to its enhanced solubility and stability compared to its parent compound, aescin. This makes it more suitable for pharmaceutical formulations, particularly for intravenous injections. Additionally, sodium aescinate exhibits a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications .
特性
CAS番号 |
152-94-4 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
0 |
同義語 |
SodiumAescinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



